molecular formula C30H28N4O6 B13124697 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione CAS No. 88600-84-4

1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione

Cat. No.: B13124697
CAS No.: 88600-84-4
M. Wt: 540.6 g/mol
InChI Key: XXRKVRCENXPCBD-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C30H28N4O6 and a molecular weight of 540.56652 g/mol . This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino and ethoxyphenoxy groups. The structure of this compound includes multiple aromatic rings and functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxyphenoxy groups enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

88600-84-4

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O6/c1-3-37-15-5-9-17(10-6-15)39-21-13-19(31)23-25(27(21)33)30(36)26-24(29(23)35)20(32)14-22(28(26)34)40-18-11-7-16(8-12-18)38-4-2/h5-14H,3-4,31-34H2,1-2H3

InChI Key

XXRKVRCENXPCBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCC)N)N

Origin of Product

United States

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